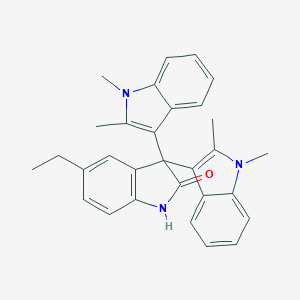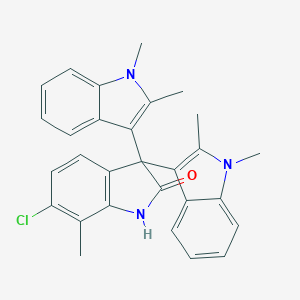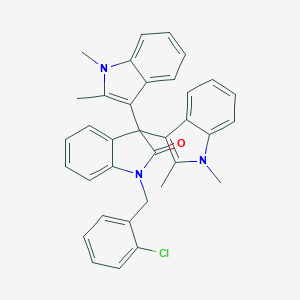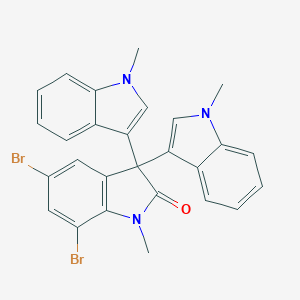![molecular formula C21H13BrO3 B307488 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one](/img/structure/B307488.png)
3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one, also known as BMFP, is a chemical compound that has been studied extensively in the scientific community. BMFP is a furan derivative that has been found to have potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one in its various applications is not fully understood. However, in anticancer studies, this compound has been found to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In anticancer studies, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory studies, this compound has been found to reduce inflammation and oxidative stress. This compound has also been found to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. This compound has also been found to be stable under various conditions, making it suitable for use in various experiments. However, this compound has some limitations. It is relatively insoluble in water, making it difficult to use in aqueous solutions. This compound is also sensitive to light and air, which can affect its stability.
Orientations Futures
There are several future directions for the research of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one. In medicinal chemistry, further studies can be conducted to explore its potential as an anticancer and anti-inflammatory agent. In material science, this compound can be further studied for its potential applications in the synthesis of metal-organic frameworks. Further studies can also be conducted to explore the potential of this compound as a fluorescent probe for the detection of metal ions. Overall, this compound has a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one involves the reaction of 3-bromoacetophenone with furfural in the presence of a base, followed by the reaction of the resulting intermediate with benzaldehyde. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of this compound. This method has been found to be efficient and yields high purity this compound.
Applications De Recherche Scientifique
3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has been found to have anticancer and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.
Propriétés
Formule moléculaire |
C21H13BrO3 |
|---|---|
Poids moléculaire |
393.2 g/mol |
Nom IUPAC |
(3E)-3-[[5-(3-bromophenyl)furan-2-yl]methylidene]-5-phenylfuran-2-one |
InChI |
InChI=1S/C21H13BrO3/c22-17-8-4-7-15(11-17)19-10-9-18(24-19)12-16-13-20(25-21(16)23)14-5-2-1-3-6-14/h1-13H/b16-12+ |
Clé InChI |
UXJHMAMQICIARY-FOWTUZBSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)
